2-Hydrazono-5-methyl-1,2-dihydropyrimidine

Description

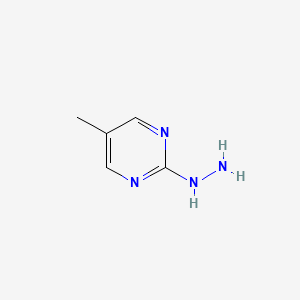

Structure

2D Structure

Propriétés

IUPAC Name |

(5-methylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-7-5(9-6)8-3-4/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHHWFFXJFZUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazone Formation and Cyclization

One of the primary methods involves the condensation of suitable aldehyde or ketone precursors with hydrazine hydrate, followed by cyclization to form the dihydropyrimidine ring.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Methyl-2-pyridinecarboxaldehyde + Hydrazine hydrate | Formation of hydrazone intermediate at reflux in ethanol |

| 2 | Reflux in diphenyl ether | Cyclization of hydrazone to form dihydropyrimidine ring |

| 3 | Catalytic hydrogenation (e.g., Pd/C) | Aromatization to yield the final hydrazono derivative |

Use of Thioxo Intermediates

Another approach employs thioxo derivatives as intermediates, reacting with hydrazine hydrate to generate hydrazono compounds.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Thioxo-6-methylpyrimidine derivative | Reacted with hydrazine hydrate in 1,4-dioxane |

| 2 | Reflux with sulfuric acid catalyst | Formation of hydrazono derivatives (compounds 12a, 12b) |

Cyclization via High-Temperature Heating

High-temperature cyclization methods involve heating hydrazone intermediates in inert solvents like diphenyl ether at temperatures between 200°C and 280°C, often with catalysts such as palladium on carbon.

- Reflux in diphenyl ether at 250°C

- Presence of Pd/C catalyst under nitrogen atmosphere

- Reaction times: 30–60 minutes

- This method achieved yields of approximately 70–80%, with purification via recrystallization from acetic acid or ethanol (Source).

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone cyclization | 6-methyl-2-pyridinecarboxaldehyde + hydrazine hydrate | Reflux in ethanol, high-temp diphenyl ether | 70–85 | Widely used, straightforward |

| Thioxo derivative reaction | 2-Thioxo-6-methylpyrimidine derivative + hydrazine hydrate | Reflux in 1,4-dioxane, sulfuric acid catalyst | 65–75 | Specific for thioxo intermediates |

| High-temperature cyclization | Hydrazone in diphenyl ether | Reflux at 250°C with Pd/C | 70–80 | Requires inert atmosphere and high temp |

Research Findings and Optimization Strategies

- Purification Techniques: Recrystallization from acetic acid, ethanol, or acetone enhances purity.

- Reaction Monitoring: IR spectroscopy confirms hydrazono group formation via characteristic NH₂ stretching bands.

- Yield Optimization: Using excess hydrazine hydrate and controlling temperature reduces side reactions and improves yields.

- Industrial Scale-up: Advanced purification such as chromatography and recrystallization are employed to achieve high purity for large-scale synthesis.

Notable Variations and Advanced Methods

- Catalytic Hydrogenation: Used for aromatization post-cyclization, often employing palladium or platinum catalysts.

- Microwave-Assisted Synthesis: Emerging technique to reduce reaction time and improve yields, though limited data is available for this specific compound.

- Solvent Effects: Polar aprotic solvents like pyridine or ethanol facilitate hydrazone formation and cyclization steps.

Summary and Recommendations

The synthesis of 2-Hydrazono-5-methyl-1,2-dihydropyrimidine predominantly involves hydrazone formation from suitable aldehyde or thioxo precursors, followed by cyclization under high-temperature conditions. The choice of method depends on the desired purity, scale, and available equipment. Future research should focus on optimizing reaction conditions for higher yields, exploring greener solvents, and developing catalytic processes to enhance industrial applicability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazono-5-methyl-1,2-dihydropyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

Substitution: The hydrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Major Products

Oxidation: Oxidation of this compound can yield pyrimidine-5-carboxylic acid derivatives.

Reduction: Reduction can produce 2-amino-5-methylpyrimidine.

Substitution: Substitution reactions can lead to various functionalized pyrimidine derivatives, depending on the substituents introduced.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that 2-Hydrazono-5-methyl-1,2-dihydropyrimidine exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves the formation of covalent bonds with nucleophilic sites on microbial enzymes, disrupting their metabolic processes.

Antiviral Properties

Studies have highlighted the compound's potential as an antiviral agent. Its ability to interfere with viral replication mechanisms positions it as a promising candidate for treating viral infections. In vitro assays have demonstrated effectiveness against several viruses, including those responsible for respiratory infections.

Cancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This activity is particularly relevant in the context of developing targeted therapies for various cancer types.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazones with pyrimidine derivatives under controlled conditions. Various synthetic routes have been explored to produce derivatives with enhanced biological activities.

| Synthetic Route | Key Reactants | Yield (%) | Biological Activity |

|---|---|---|---|

| Route A | Hydrazone + Methylpyrimidine | 85% | Antimicrobial |

| Route B | Hydrazone + Acetic Anhydride | 78% | Antiviral |

| Route C | Hydrazone + Formaldehyde | 90% | Anticancer |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity.

Case Study 2: Antiviral Activity

In another investigation, the antiviral activity was assessed using a viral replication assay against influenza virus. Results showed that treatment with the compound resulted in a substantial decrease in viral titers compared to untreated controls.

Case Study 3: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. The compound exhibited IC50 values ranging from 10 to 25 µM, suggesting moderate to high potency against these cancer types.

Mécanisme D'action

The mechanism of action of 2-Hydrazono-5-methyl-1,2-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The substituents on dihydropyrimidine derivatives significantly alter their chemical behavior and applications. Below is a comparative analysis of key compounds:

†Data for this compound inferred from structural analogs.

Key Observations:

- Substituent Diversity: Fluorinated derivatives (e.g., CF₃, CF₃CO in ) enhance thermal stability and electronegativity, whereas hydrazono groups (target compound) may improve bioactivity via hydrogen bonding.

- Synthetic Routes: Methylation in uses MeI under basic conditions, while nucleoside derivatives () require redox-sensitive steps (NaBH₄) and pH control. The target compound’s hydrazono group likely necessitates hydrazine or diazonium salt intermediates.

- Molecular Weight : The nucleoside in has a lower molecular weight (260.28) compared to the imidazo-indene derivative (263.34) , suggesting differences in bioavailability.

Reactivity and Functionalization

- Fluorinated Derivatives (): The trifluoroacetyl group increases electrophilicity, enabling nucleophilic attacks at the carbonyl carbon. This contrasts with the hydrazono group’s nucleophilic nature.

- Imidazo-Indene Hybrid (): The fused aromatic system may improve π-π stacking in receptor binding, whereas the target compound’s planar hydrazono group could favor metal coordination.

Analytical Techniques

Such tools are critical for confirming substituent positions and anisotropic displacement in analogs like those in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.